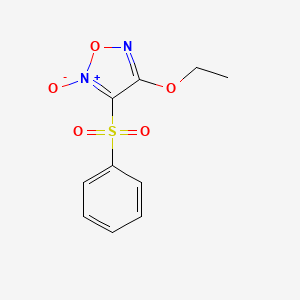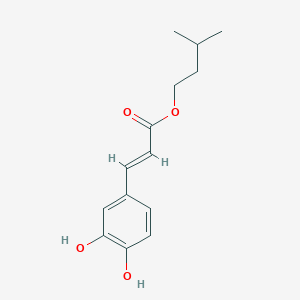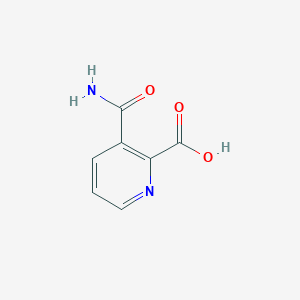![molecular formula C18H16F6N2O2 B1249386 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane CAS No. 77767-14-7](/img/structure/B1249386.png)
3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane is a chemical compound characterized by the presence of trifluoromethyl groups attached to a dioxadiazocane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane typically involves the reaction of 3-trifluoromethylphenyl derivatives with appropriate dioxadiazocane precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, trifluoromethylation reactions can be carried out using radical intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Applications De Recherche Scientifique
3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Mécanisme D'action
The mechanism of action of 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks
- N-ethyl-3,7-bis(trifluoromethyl)phenothiazine
Uniqueness
Compared to similar compounds, 3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane stands out due to its unique dioxadiazocane ring structure and the presence of trifluoromethyl groups. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
77767-14-7 |
|---|---|
Formule moléculaire |
C18H16F6N2O2 |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane |
InChI |
InChI=1S/C18H16F6N2O2/c19-17(20,21)13-3-1-5-15(7-13)25-9-27-11-26(12-28-10-25)16-6-2-4-14(8-16)18(22,23)24/h1-8H,9-12H2 |
Clé InChI |
ILMLZSQPKFZPLQ-UHFFFAOYSA-N |
SMILES |
C1N(COCN(CO1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
C1N(COCN(CO1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
| 77767-14-7 | |
Synonymes |
3,7-bis(3-trifluoromethylphenyl)-1,5,3,7-dioxadiazocane 3-TFMPD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


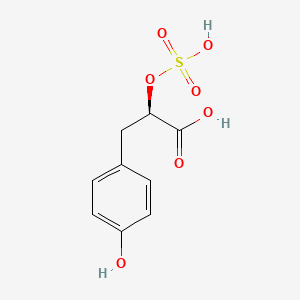



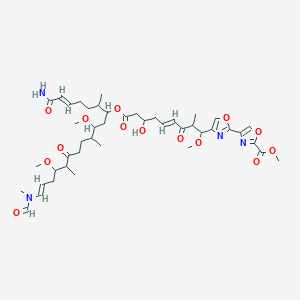
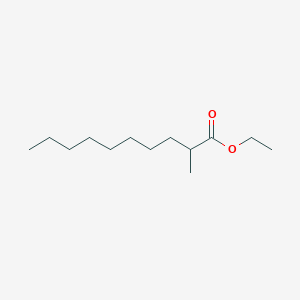
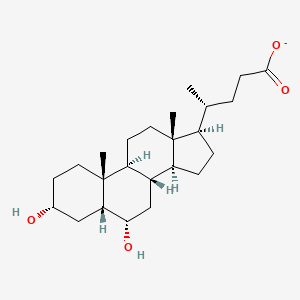
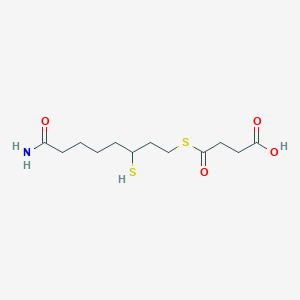
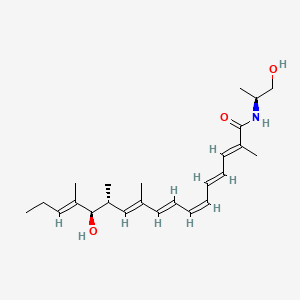
![uridine 5'-[3-(L-rhamnopyranosyl) dihydrogen diphosphate]](/img/structure/B1249318.png)
![(1S,2R,4R,7E)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1249321.png)
